Rizatriptan

描述

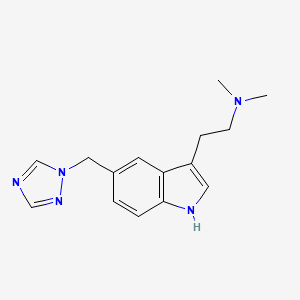

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFRLSNUDGIQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023565 | |

| Record name | Rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.38e-01 g/L | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

144034-80-0, 145202-66-0 | |

| Record name | Rizatriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144034-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rizatriptan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-[2-(5-[1,2,4]triazol-1-ylmethyl-1H-indol-3-yl)-ethyl]-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIZATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51086HBW8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178-180 °C, 178 - 180 °C | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Receptor Pharmacology of Rizatriptan

Serotonin (B10506) Receptor Binding and Selectivity Profiles

Rizatriptan's therapeutic action is characterized by its high affinity and selectivity for specific serotonin receptor subtypes, which are believed to be centrally involved in the pathophysiology of migraine.

This compound demonstrates a high binding affinity for both human 5-HT1B and 5-HT1D receptors. fda.govhres.ca These receptors are located on the smooth muscle of intracranial blood vessels and on presynaptic trigeminal nerve endings. geneesmiddeleninformatiebank.nl The agonist activity of this compound at these receptors leads to the constriction of cranial vessels that are dilated during a migraine attack and inhibits the release of pro-inflammatory neuropeptides from sensory nerves in the trigeminal system. fda.gov This dual action is considered the primary mechanism for its antimigraine effect. geneesmiddeleninformatiebank.nl Studies have shown that this compound tends to have a higher affinity for the 5-HT1D receptor compared to the 5-HT1B receptor. nih.gov

Table 1: Binding Affinity (pKi) of this compound at Human 5-HT Receptors

pKi is the negative logarithm of the Ki value, a measure of binding affinity. A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | pKi Value |

| 5-HT1B | 7.08 |

| 5-HT1D | 8.11 |

| 5-HT1F | 6.54 |

| Data sourced from Rubio-Beltrán et al., 2018. eur.nl |

This compound exhibits weak affinity for other 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1E, and 5-HT1F, as well as the 5-HT7 receptor. fda.govhres.cadrugbank.com Its affinity for the 5-HT1F receptor, while lower than for 5-HT1B/1D, is still notable. eur.nl However, its interaction with 5-HT1A and 5-HT1E receptors is significantly less potent. hres.caeur.nl This selectivity for the 5-HT1B/1D subtypes is a defining feature of its pharmacological profile. fda.govguidetopharmacology.orgguidetoimmunopharmacology.org

A key aspect of this compound's selectivity is its lack of significant pharmacological activity at a broad range of non-serotonergic receptors. geneesmiddeleninformatiebank.nl Radioligand binding assays have confirmed that this compound has no clinically meaningful activity at adrenergic (alpha- and beta-), dopaminergic (D1, D2), histaminergic (H1), muscarinic, or benzodiazepine (B76468) receptors. fda.govhres.camedsafe.govt.nz This high degree of selectivity minimizes the potential for off-target effects that are not related to its primary therapeutic mechanism. fda.govmedsafe.govt.nz

Interaction with Other 5-HT Receptor Subtypes (e.g., 5-HT1A, 5-HT1E, 5-HT1F, 5-HT7)

Ligand-Receptor Interaction Kinetics and G-Protein Coupling

The therapeutic effects of this compound are initiated by its binding to and activation of target receptors, which triggers a cascade of intracellular events.

Receptor occupancy is a critical factor that links the concentration of a drug in the body to its pharmacological effect. Theoretical analyses based on pharmacokinetic and pharmacodynamic data allow for the calculation of receptor occupancy over time. nih.gov For this compound, it has been shown that at maximum plasma concentrations, it can achieve a high occupancy of 80% or more at the 5-HT1D receptor. nih.gov The duration of this occupancy is related to the drug's elimination half-life. nih.gov While specific in vivo kinetic studies detailing the association and dissociation rates of this compound at human receptors are not as extensively published as for some other triptans, its rapid onset of action suggests it efficiently reaches and binds to its target receptors. nih.gov

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs). uniba.itucl.ac.uk Specifically, they are coupled to inhibitory G-proteins of the Gi/Go family. drugbank.com When this compound binds to these receptors, it acts as an agonist, causing a conformational change that activates the associated G-protein. fda.gov This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). unife.iteur.nl This reduction in cAMP levels is the key intracellular signaling event that mediates the ultimate physiological responses, including vasoconstriction and the inhibition of neuropeptide release. medsafe.govt.nz

Receptor Occupancy Dynamics

Structure-Activity Relationships (SAR) of this compound Analogues

The development of triptans, including this compound, was guided by structure-activity relationship (SAR) studies aimed at designing serotonin (5-HT) analogues with high affinity and selectivity for the 5-HT1B/1D receptors. All triptans share a common indole (B1671886) structure, which is a crucial feature for binding to 5-HT receptors, mimicking the endogenous neurotransmitter serotonin. wikipedia.orgijnrd.org Modifications to the substituents on this indole core and the side chains have led to a class of drugs with varying pharmacological profiles. wikipedia.org

Influence of Indole Core Substituents on Receptor Binding

The indole ring is a fundamental pharmacophore for triptan activity, enabling interaction with serotonin receptors. ijnrd.org However, the nature and position of substituents on this core significantly modulate the binding affinity and functional activity of the compounds.

All triptans possess an indole-ethyl-amine moiety which is essential for accessing the 5-HT receptors. ijnrd.org The side chain at position C3 of the indole ring, typically an ethylamine (B1201723) group, is critical for receptor interaction. The basic nitrogen in this side chain is usually protonated at physiological pH, which is believed to facilitate receptor uptake. wikipedia.org Studies have shown that tertiary amines in this position, as seen in this compound, often yield the best results in terms of uptake rate compared to primary or secondary amines. wikipedia.org

Substitutions at other positions on the indole ring also play a vital role. For instance, placing a large or electron-withdrawing group at the C2 position can convert a 5-HT agonist into an antagonist, likely by preventing the indole ring from properly fitting into the aromatic binding site of the receptor. wikipedia.org The substituent at the C5 position is a key determinant of the specific properties of each triptan. In this compound, this position is occupied by a triazole-methyl group. wikipedia.orgfda.gov This is a departure from the sulfonamide group found in the first-generation triptan, sumatriptan (B127528). wikipedia.org

| Substituent Position | Type of Substituent | Influence on Receptor Interaction | Example Compound(s) |

| Indole Ring | Core Structure | Mimics serotonin, essential for binding to 5-HT receptors. wikipedia.orgijnrd.org | All Triptans |

| C2 Position | Large/Electron-Withdrawing Group | Converts agonist to antagonist by hindering binding. wikipedia.org | Experimental Analogues |

| C3 Position | Dimethylaminoethyl Side Chain | Tertiary amine enhances uptake rate; crucial for receptor interaction. wikipedia.org | This compound |

| C5 Position | Triazole-methyl Group | Contributes to the specific binding profile and efficacy of the drug. wikipedia.orgfda.gov | This compound |

Contribution of Electronegative Groups to Binding Affinity and Efficacy

Electronegative groups are a key feature in the design of many triptans, significantly contributing to their binding affinity and efficacy, particularly at the 5-HT1D receptor. wikipedia.org These groups can form hydrogen bonds with specific amino acid residues, such as threonine, within the receptor's binding pocket, thereby strengthening the drug-receptor interaction. wikipedia.org

In this compound, the electronegative component is the nitrogen-rich triazole ring. wikipedia.org This heterocyclic ring system serves a similar purpose to the sulfonamide group in sumatriptan or the oxazolidinone ring in zolmitriptan (B1197). wikipedia.org The presence of this electronegative moiety enhances the binding capability of the compound, which can translate to higher efficacy. wikipedia.org For example, the nitrogen atoms in the sulfonamide of sumatriptan form hydrogen bonds with Ser138 and the oxygen with Thr202 in the 5-HT1D receptor binding site. wikipedia.org A similar interaction is expected for the electronegative triazole ring of this compound.

The N-monodesmethyl metabolite of this compound, which retains the triazole ring, shows activity at the 5-HT1B/1D receptor, highlighting the importance of this structural feature. fda.govncats.io In contrast, other metabolites like the indole acetic acid derivative, where the entire ethylamine side chain is metabolized, are inactive at these receptors. ncats.io

| Compound | Electronegative Group | Receptor Subtype | Contribution to Binding |

| This compound | Triazole Ring | 5-HT1B/1D | Forms hydrogen bonds, enhancing binding affinity and efficacy. wikipedia.org |

| Sumatriptan | Sulfonamide | 5-HT1B/1D | Forms hydrogen bonds, enhancing binding affinity and efficacy. wikipedia.org |

| Zolmitriptan | 2-Oxazolidone | 5-HT1B/1D | Acts as an electronegative group to increase binding ability. wikipedia.org |

Comparative SAR Analysis Across Triptan Compounds

While all triptans are 5-HT1B/1D receptor agonists, their structural differences lead to variations in their pharmacokinetic and pharmacodynamic properties. wikipedia.orgnih.gov A comparative analysis of their structures reveals key SAR trends.

The primary structural variations among triptans are found at the C5 position of the indole ring and the nature of the basic amine side chain at C3. wikipedia.org this compound features a triazole ring at C5, distinguishing it from sumatriptan, almotriptan, and naratriptan (B1676958), which have sulfonamide-based groups. wikipedia.orgijnrd.org Zolmitriptan contains an oxazolidinone moiety, while eletriptan (B1671169) has a sulfone group. wikipedia.orgijnrd.org Frovatriptan (B193164) is unique in that its side chain forms an additional ring with the indole nucleus, creating a carbazole (B46965) ring system. wikipedia.org

These modifications influence receptor affinity and selectivity. This compound binds with high affinity to both 5-HT1B and 5-HT1D receptors. fda.govhres.cahres.ca Eletriptan, which has bulky substituents, also shows high affinity, which may contribute to its efficacy. wikipedia.orgnih.gov In contrast, naratriptan and frovatriptan generally exhibit lower efficacy in clinical studies, which may be related to their different structural features and receptor interaction kinetics. odprn.ca

The amine side chain also varies. Most triptans, including this compound, are tertiary amines. ijnrd.org Naratriptan incorporates the amine into a piperidine (B6355638) ring, and frovatriptan is a secondary amine. ijnrd.org These differences can affect properties such as lipophilicity and metabolic stability, which in turn influence the onset of action and duration of effect. wikipedia.org this compound is noted for having a faster onset of pain relief compared to some other triptans like sumatriptan. drugbank.com

| Triptan | Key Structural Feature(s) at C5 | Amine Side Chain | Receptor Binding Profile |

| This compound | Triazole ring wikipedia.org | Tertiary Amine ijnrd.org | High affinity for 5-HT1B/1D receptors. fda.govncats.iodroracle.ai |

| Sumatriptan | N-methylmethanesulfonamide ijnrd.org | Tertiary Amine ijnrd.org | Binds to 5-HT1D receptors. wikipedia.org |

| Zolmitriptan | 2-Oxazolidone wikipedia.org | Tertiary Amine ijnrd.org | Binds to 5-HT1B/1D receptors. wikipedia.org |

| Naratriptan | N-methylsulfonamide ijnrd.org | Piperidine Ring ijnrd.org | Binds to 5-HT1B/1D receptors. wikipedia.org |

| Eletriptan | Phenylsulfone ijnrd.org | Tertiary Amine ijnrd.org | Binds to 5-HT1B/1D/1F receptors. wikipedia.org |

| Almotriptan | Pyrrolidinylsulfomethyl ijnrd.org | Tertiary Amine ijnrd.org | Binds to 5-HT1B/1D receptors. wikipedia.org |

| Frovatriptan | Carbazole ring system wikipedia.org | Secondary Amine ijnrd.org | Binds to 5-HT1B/1D receptors. wikipedia.org |

Pharmacodynamic Mechanisms of Rizatriptan Action

Vasoconstrictor Effects in Cranial Vasculature

A key component of rizatriptan's mechanism of action involves its ability to constrict specific blood vessels within the cranial circulation.

This compound induces vasoconstriction of intracranial extracerebral blood vessels, an effect primarily mediated by 5-HT1B receptors. drugbank.comsandoz.comhpra.iecambridge.orgpatsnap.comnih.govdovepress.com These vessels, particularly those supplying the dura mater, are hypothesized to undergo dilation during a migraine attack, contributing to the associated pain. drugbank.comsandoz.comhpra.iecambridge.orgkarger.com By constricting these dilated vessels, this compound is thought to reverse the vasodilation and consequently reduce the activation of trigeminal sensory nerves. cambridge.orgkarger.com Preclinical studies have provided evidence for this vasoconstrictive action and its role in inhibiting neurogenic dural vasodilation. drugbank.comdovepress.com

Research has investigated this compound's vasoconstrictor activity in vitro using isolated human cranial arteries, such as the middle meningeal artery. dovepress.comkarger.comcaymanchem.comnih.gov These studies demonstrate that this compound is a potent vasoconstrictor in these specific human vessels. nih.gov The half maximal effective concentration (EC50) for this compound in human isolated middle meningeal artery has been reported to be approximately 90 nM. dovepress.comkarger.comcaymanchem.comnih.gov This potency is comparable to that of serotonin (B10506) (5-HT) and sumatriptan (B127528) in these same arteries. nih.gov Immunohistochemical analyses further support these findings by showing selective expression of 5-HT1B receptors in middle meningeal arteries, providing a pharmacological basis for this compound's action. karger.comnih.gov

Table 1: EC50 Values for Vasoconstriction in Human Isolated Cranial Arteries

| Compound | EC50 (nM) in Human Middle Meningeal Artery nih.gov |

| 5-HT | 32 |

| This compound | 90 |

| Sumatriptan | 71 |

This compound demonstrates a notable craniovascular selectivity, meaning its constrictive effects are preferentially directed towards cranial blood vessels over other vascular beds. sandoz.comcambridge.orgkarger.comfda.govportlandpress.com In preclinical models, such as anesthetized dogs, this compound has been shown to selectively reduce carotid artery blood flow while having significantly lesser effects on coronary and pulmonary artery vasculature. sandoz.commedsafe.govt.nz A calculated craniovascular selectivity ratio, comparing vasoconstrictor effects in cranial arteries versus coronary arteries, for this compound is reported as 5.6. This ratio is higher than that for sumatriptan (2.1) and serotonin (1.8), indicating a greater selectivity for cranial vessels. fda.gov This selectivity is further supported by observations that triptans generally exhibit weaker vasoconstrictor activity in coronary arteries compared to cerebral arteries. portlandpress.com

Table 2: Craniovascular Selectivity Ratios fda.gov

| Compound | Craniovascular Selectivity Ratio (Cranial Arteries vs. Coronary Arteries) |

| This compound | 5.6 |

| Sumatriptan | 2.1 |

| Serotonin | 1.8 |

Studies have investigated the effects of this compound on human isolated coronary arteries in vitro. drugbank.comsandoz.comdovepress.comfda.govportlandpress.commedsafe.govt.nznih.govhres.canih.govdrugbank.comfda.gov While this compound can induce contraction in these vessels, the EC50 for this effect is considerably higher, typically ranging from 700 to 1000 nM (or 1.0 micromolar), when compared to its potency in cranial arteries. dovepress.comnih.govhres.ca Furthermore, research indicates that this compound is less effective than sumatriptan in causing contraction of human isolated coronary arteries. nih.govfda.gov The observed lower maximum contractile response to this compound in coronary arteries is consistent with its limited activity at 5-HT2A receptors, which are known to mediate contraction in these particular blood vessels. sandoz.commedsafe.govt.nz The relationship between maximal plasma concentrations (Cmax) and EC50 values for coronary arteries is generally less than unity, suggesting a lack of direct correlation that further supports the concept of craniovascular selectivity. portlandpress.com

Craniovascular Selectivity Ratio Studies in Preclinical Models

Neurotransmitter Modulation in the Trigeminal System

Beyond its vascular effects, this compound also modulates neuronal activity within the trigeminal system, which is central to migraine pathophysiology.

This compound actively inhibits nociceptive neurotransmission within the trigeminal pain pathways. drugbank.comhpra.iecambridge.orgpatsnap.comnih.govdovepress.comnih.gov This action is primarily attributed to its agonist effects at 5-HT1D receptors. These receptors are strategically located on presynaptic terminals of peripheral trigeminal sensory nerves in the meninges, as well as on central terminals within brain stem sensory nuclei. sandoz.comhpra.iecambridge.orgpatsnap.comnih.gov Activation of these presynaptic 5-HT1D receptors leads to the attenuation of the release of vasoactive neuropeptides, including substance P, calcitonin gene-related peptide (CGRP), and neurokinin A, from the trigeminal nerve. drugbank.comsandoz.comhpra.iecambridge.orgpatsnap.comnih.govmedsafe.govt.nznih.govwikipedia.org This inhibition of neuropeptide release contributes to a reduction in inflammation within sensitive tissues and a decrease in the transmission of central trigeminal pain signals. hpra.iecambridge.orgpatsnap.com Preclinical studies in animal models have corroborated these findings, demonstrating that this compound can inhibit neurogenic dural vasodilation and plasma protein extravasation. drugbank.comdovepress.comnih.gov

Pharmacokinetic and Metabolic Research of Rizatriptan

Absorption and Bioavailability Research

Rizatriptan's journey through the body begins with its absorption, a process that has been the subject of detailed pharmacokinetic studies. These investigations have shed light on how quickly and efficiently the compound enters the bloodstream, the impact of its initial metabolic breakdown, the role of different drug formulations, and the influence of food.

Oral Absorption Characteristics and Rate

Following oral administration, this compound is rapidly and almost entirely absorbed from the gastrointestinal tract, with studies indicating approximately 90% absorption. drugbank.comresearchgate.netnih.govnih.gov The time it takes to reach the maximum concentration (Tmax) in the plasma for the conventional tablet formulation is typically between 1 and 1.5 hours. drugbank.comresearchgate.netnih.govfda.govdrugs.comncats.io This rapid absorption is a key characteristic of the compound. researchgate.netnih.govmdpi.com Interestingly, the presence of a migraine attack does not appear to alter the absorption or pharmacokinetics of this compound. drugbank.comfda.govdrugs.comnih.gov

Absolute Bioavailability and Extensive First-Pass Metabolism

Despite its high absorption rate, the absolute bioavailability of this compound, which is the fraction of the administered dose that reaches the systemic circulation unchanged, is approximately 40-45%. drugbank.comfda.govdrugs.comncats.iomdpi.commims.commedcentral.commedsafe.govt.nzmedicines.org.uk Some studies have reported the bioavailability to be as high as 47%. researchgate.netnih.govnih.gov This discrepancy between high absorption and moderate bioavailability is attributed to extensive first-pass metabolism in the liver. drugbank.comnih.govnih.govfda.govncats.iomedcentral.comdrugs.com A significant portion of the absorbed this compound is metabolized before it can be distributed throughout the body. drugbank.comfda.govdrugs.com Following a single 10 mg oral dose of radiolabeled this compound, about 17% of the circulating plasma radioactivity was attributed to the unchanged drug. fda.govdrugs.com

Influence of Pharmaceutical Formulations (Tablet vs. Orally Disintegrating Tablet) on Absorption Kinetics

Table 1: Comparison of Pharmacokinetic Parameters between this compound Formulations

| Formulation | Tmax (Time to Peak Plasma Concentration) | Bioavailability |

|---|---|---|

| Conventional Tablet | Approx. 1-1.5 hours drugbank.comresearchgate.netnih.govfda.govdrugs.comncats.io | Approx. 45% drugbank.comfda.govdrugs.commedcentral.com |

| Orally Disintegrating Tablet (ODT) | Approx. 1.6-2.5 hours nih.govfda.govmims.com | Similar to conventional tablet drugbank.comfda.govdrugs.commedcentral.com |

Distribution Studies

Once absorbed into the bloodstream, this compound is distributed throughout the body. The extent of this distribution is a key pharmacokinetic parameter.

Apparent Volume of Distribution

The apparent volume of distribution (Vd) for this compound indicates that it is distributed into the body tissues. Research has shown that the mean volume of distribution is approximately 140 liters in males and 110 liters in females. drugbank.comfda.govdrugs.commdpi.commims.commedsafe.govt.nzmedicines.org.ukfda.gov This gender-based difference suggests a slightly wider distribution in males. Furthermore, this compound is minimally bound to plasma proteins, with a binding rate of about 14%. drugbank.comfda.govdrugs.commdpi.commims.commedsafe.govt.nzmedicines.org.ukfda.gov

Table 2: Apparent Volume of Distribution of this compound

| Gender | Apparent Volume of Distribution (Vd) |

|---|---|

| Male | Approx. 140 Liters drugbank.comfda.govdrugs.commdpi.commims.commedsafe.govt.nzmedicines.org.ukfda.gov |

| Female | Approx. 110 Liters drugbank.comfda.govdrugs.commdpi.commims.commedsafe.govt.nzmedicines.org.ukfda.gov |

Plasma Protein Binding Characteristics

This compound exhibits minimal binding to plasma proteins. drugbank.comfda.govfda.govfda.gov Research indicates that only about 14% of the drug is bound to these proteins in the bloodstream. drugbank.comfda.govfda.govfda.govmedcentral.comnih.govwikipedia.orgmdpi.comwikidoc.org This low level of plasma protein binding suggests that a large fraction of this compound is free and available to exert its pharmacological effects and to be distributed to various tissues. The mean volume of distribution has been determined to be approximately 140 liters in male subjects and 110 liters in female subjects. drugbank.comfda.govfda.govfda.govmdpi.comwikidoc.orgmedsafe.govt.nz

Biotransformation Pathways and Metabolite Characterization

The metabolism of this compound is extensive, primarily occurring through oxidative deamination. fda.govfda.govmedcentral.commdpi.comwikidoc.orgmedsafe.govt.nzhres.cadrugs.com This process is crucial to its clearance from the body.

Identification of Primary Metabolic Enzymes

The principal enzyme responsible for the metabolism of this compound is Monoamine Oxidase A (MAO-A). drugbank.comfda.govfda.govfda.govmedcentral.comnih.govmdpi.comwikidoc.orgmedsafe.govt.nzhres.cadrugs.comnih.govhpra.iedrugsporphyria.netnih.gov This enzyme catalyzes the oxidative deamination of this compound. fda.govfda.govmedcentral.commdpi.comwikidoc.orgmedsafe.govt.nzdrugs.com Studies have shown that the metabolism of this compound is significantly affected by MAO-A inhibitors. fda.govmedsafe.govt.nzdrugs.com For instance, co-administration with moclobemide, a selective MAO-A inhibitor, leads to substantial increases in the plasma concentrations of this compound. hres.cadrugs.com While MAO-A is the primary enzyme, cytochrome P450 enzymes play a minor role. fda.govdrugsporphyria.net Specifically, this compound is a weak competitive inhibitor of CYP2D6, but this interaction is generally not considered clinically relevant at typical concentrations. fda.govfda.govfda.govmedsafe.govt.nz

Characterization of Major Pharmacologically Active and Inactive Metabolites

This compound's metabolism results in several byproducts, with the most significant being the indole (B1671886) acetic acid metabolite. fda.govfda.govmedcentral.commdpi.comwikidoc.orgmedsafe.govt.nzhres.cadrugs.comnih.gov This major metabolite is pharmacologically inactive. drugbank.comfda.govfda.govmedcentral.comnih.govmdpi.comwikidoc.orgmedsafe.govt.nzhres.cadrugs.comhpra.ie

Another key metabolite is N-monodesmethyl-rizatriptan. drugbank.comfda.govfda.govfda.govmedcentral.comnih.govmdpi.comwikidoc.orgmedsafe.govt.nzhres.cadrugs.comhpra.iedrugsporphyria.net Unlike the indole acetic acid derivative, N-monodesmethyl-rizatriptan is pharmacologically active, with a potency at the 5-HT1B/1D receptor that is comparable to the parent compound. drugbank.comfda.govfda.govfda.govmedcentral.comnih.govmdpi.comwikidoc.orghres.cadrugs.comhpra.ie However, it is considered a minor metabolite, with plasma concentrations reaching only about 14% of the parent drug, and it is eliminated at a similar rate. drugbank.comfda.govfda.govfda.govnih.govmdpi.comwikidoc.orgmedsafe.govt.nzhres.cadrugs.comhpra.ie

| Metabolite | Pharmacological Activity | Notes |

|---|---|---|

| Indole Acetic Acid Metabolite | Inactive | Primary metabolite formed via MAO-A. drugbank.comfda.govfda.govmedcentral.comnih.govmdpi.comwikidoc.orgmedsafe.govt.nzhres.cadrugs.comnih.govhpra.ie |

| N-monodesmethyl-rizatriptan | Active | Activity is similar to the parent compound; present at much lower plasma concentrations (approx. 14% of parent). drugbank.comfda.govfda.govfda.govnih.govmdpi.comwikidoc.orgmedsafe.govt.nzhres.cadrugs.comhpra.ie |

Elucidation of Minor Metabolites and Conjugates

In addition to the primary metabolites, other minor, pharmacologically inactive metabolites have been identified. These include the N-oxide, a 6-hydroxy compound, and the sulfate (B86663) conjugate of the 6-hydroxy metabolite. drugbank.comfda.govfda.govnih.govmedsafe.govt.nzhres.cadrugs.comresearchgate.net

Comparative Metabolism In Vitro and In Vivo Across Species

The metabolism of this compound shows some species-specific differences. In vitro studies have demonstrated that the metabolic profile can vary between species and even tissues. For example, this compound-N10-oxide was a major metabolite in incubations with rat lung and kidney microsomes, as well as dog liver microsomes, but it was only a minor metabolite in rat liver microsomes. In human liver microsomes and slices, the primary metabolite identified was the triazolomethyl-indole-3-acetic acid.

Following administration to rats and dogs, major metabolites identified included this compound-N10-oxide, 6-hydroxy-rizatriptan-N10-oxide, and the triazolomethyl-indole-3-acetic acid. Minor metabolites in these animal models were 6-hydroxy-rizatriptan and its sulfate conjugate. In humans, the metabolic pathways primarily involve oxidative deamination to the indole acetic acid derivative, with N-demethylation, N-oxidation, and aromatic hydroxylation followed by sulfation also occurring. Despite these variations, the fundamental metabolic pathways are generally similar between laboratory animals and humans. hres.ca

Excretion Pathways

This compound and its metabolites are primarily eliminated from the body through the kidneys. medcentral.commedsafe.govt.nzhpra.iemedtigo.com Following an oral dose of radiolabeled this compound, approximately 82% of the total radioactivity is recovered in the urine, with about 12% found in the feces. drugbank.comfda.govfda.govwikipedia.orgdrugs.com

A significant portion of the drug is metabolized before excretion. About 51% of an oral dose is excreted in the urine as the inactive indole acetic acid metabolite. drugbank.comfda.govfda.govmedcentral.commedsafe.govt.nzdrugs.comnih.govhpra.ie Unchanged this compound accounts for approximately 14% of the dose excreted in the urine. drugbank.comfda.govfda.govmedcentral.comdrugs.comhpra.iedrugsporphyria.net The active N-monodesmethyl metabolite accounts for no more than 1% of the dose found in urine. medsafe.govt.nzhpra.ie The renal clearance of this compound is higher than the normal glomerular filtration rate, which suggests that active tubular secretion is involved in its elimination.

| Excretion Route | Percentage of Dose | Form of Excreted Compound |

|---|---|---|

| Urine | ~82% (Total Radioactivity) | Metabolites and Unchanged Drug drugbank.comfda.govfda.govwikipedia.orgdrugs.com |

| ~51% | Indole Acetic Acid Metabolite drugbank.comfda.govfda.govmedcentral.commedsafe.govt.nzdrugs.comnih.govhpra.ie | |

| ~14% | Unchanged this compound drugbank.comfda.govfda.govmedcentral.comdrugs.comhpra.iedrugsporphyria.net | |

| Feces | ~12% (Total Radioactivity) | Metabolites and Unchanged Drug drugbank.comfda.govfda.govwikipedia.orgdrugs.com |

Renal Excretion of Unchanged this compound and Metabolites

Following oral administration, a significant portion of this compound and its metabolites are excreted in the urine. Approximately 14% of an oral dose is eliminated as unchanged this compound. fda.govmedsafe.govt.nzfda.gov The most abundant metabolite found in urine is the indole acetic acid derivative, accounting for about 51% of an oral dose. fda.govmedsafe.govt.nzfda.gov This indicates that a substantial amount of the drug is metabolized before being renally cleared.

Other minor metabolites are also excreted renally. These include N-monodesmethyl-rizatriptan, the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite. fda.govnih.gov After an intravenous dose of radiolabeled this compound, approximately 82% of the total radioactivity is recovered in the urine, while a 10 mg oral dose results in about 82% recovery in urine over 120 hours. fda.govnih.gov

Table 1: Urinary Excretion of this compound and its Metabolites After Oral Administration

| Compound | Percentage of Oral Dose Excreted in Urine |

| Unchanged this compound | ~14% |

| Indole Acetic Acid Metabolite | ~51% |

| Other Minor Metabolites | Present |

| Total Radioactivity Recovery (Oral) | ~82% |

Non-Renal Elimination Routes

The primary route of elimination for this compound is through non-renal pathways, predominantly metabolism. nih.govdovepress.com The main metabolic process is oxidative deamination by monoamine oxidase-A (MAO-A), which converts this compound into its inactive indole acetic acid metabolite. fda.govmedsafe.govt.nz This extensive first-pass metabolism is a key factor in the drug's oral bioavailability of about 45%. fda.gov

In addition to metabolism, a smaller portion of the administered dose is eliminated via the feces. Following a single 10 mg oral dose of radiolabeled this compound, approximately 12% of the total radioactivity was recovered in the feces over 120 hours. fda.govdrugs.com

Mechanisms of Renal Tubular Secretion

The renal clearance of this compound is higher than the normal glomerular filtration rate, which is approximately 130 ml/min. nih.govdovepress.com Studies have shown the renal clearance of this compound to be around 349 ml/min after intravenous administration and a similar value of 396 ml/min after oral administration. nih.govdovepress.com This suggests that in addition to glomerular filtration, this compound undergoes active tubular secretion in the kidneys. nih.govdovepress.com This active secretion process contributes to the efficient renal elimination of the unchanged drug.

Population Pharmacokinetic Analysis

Influence of Gender on Pharmacokinetic Parameters

Gender has been observed to have a modest influence on the pharmacokinetics of this compound. In general, females tend to have slightly higher plasma concentrations of the drug compared to males. nih.gov The mean area under the curve (AUC) and maximum plasma concentration (Cmax) of this compound following a 10 mg oral dose were found to be approximately 30% and 11% higher in females, respectively. fda.govhres.ca This difference is attributed to a lower apparent plasma clearance in females. nih.gov Despite these pharmacokinetic differences, they are not considered to be clinically significant, and no gender-based dose adjustments are recommended. medsafe.govt.nznih.gov

Table 2: Influence of Gender on this compound Pharmacokinetics (10 mg Oral Dose)

| Pharmacokinetic Parameter | Difference in Females Compared to Males |

| Mean AUC | ~30% higher |

| Mean Cmax | ~11% higher |

Pharmacokinetics in Pediatric and Adolescent Populations (Weight-Based Dosing Considerations)

The pharmacokinetics of this compound have been studied in pediatric and adolescent populations to establish appropriate dosing. In adolescents (12-17 years), the mean AUC and Cmax were found to be about 12% and 19% higher, respectively, compared to adults, though these differences are not considered clinically significant. hres.ca

Pharmacokinetic studies in pediatric migraineurs aged 6 to 17 years have led to the development of a weight-based dosing regimen. nih.govnih.gov For patients weighing less than 40 kg (88 lbs), a 5 mg dose is recommended, while for those weighing 40 kg or more, a 10 mg dose is recommended. nih.govnih.govwikidoc.org This weight-based approach aims to achieve drug exposures in children and adolescents that are similar to those observed in adults receiving a 10 mg dose. nih.gov The mean exposure following a single 5 mg dose in pediatric patients weighing 20-39 kg was about 15% lower, and the exposure following a 10 mg dose in those weighing ≥40 kg was about 17% higher compared to the exposure in adults after a 10 mg dose. medsafe.govt.nzhpra.ie The clinical relevance of these minor differences is considered unclear. medsafe.govt.nzhpra.ie

Table 3: Recommended Weight-Based Dosing for Pediatric and Adolescent Patients

| Patient Weight | Recommended this compound Dose |

| < 40 kg (88 lbs) | 5 mg |

| ≥ 40 kg (88 lbs) | 10 mg |

Pharmacokinetics in Elderly Populations

The pharmacokinetic profile of this compound in the elderly (aged 65 years and older) has been shown to be largely similar to that observed in younger adult populations. drugs.comnih.govmedcentral.com Studies conducted in healthy elderly volunteers (ages 65-77) revealed that the plasma concentrations of this compound were comparable to those in younger volunteers (ages 18-45). drugs.comfda.govhpra.ie

A study involving healthy elderly subjects who received a single 10 mg oral dose of this compound found no significant differences in key pharmacokinetic parameters compared to historical data from younger adults. nih.gov The geometric mean ratio of the area under the plasma concentration-time curve (AUC) for elderly to young subjects was 0.96, and the ratio for maximum plasma concentration (Cmax) was 0.89. nih.gov Furthermore, no clinically significant pharmacokinetic differences were observed between elderly males and females. nih.gov

The following table summarizes the key pharmacokinetic parameters of this compound in elderly subjects from a comparative study:

| Pharmacokinetic Parameter | Elderly Subjects (n=16, age ≥65) | Younger Adults (n=65, historical data) |

| AUC (0-infinity) (ng·h/mL) | 77.7 (geometric mean) | Similar to elderly |

| Cmax (ng/mL) | 21.9 (geometric mean) | Similar to elderly |

| tmax (h) | 1.2 (average) | Not specified |

| Half-life (t1/2) (h) | 1.8 (average) | Not specified |

| Renal Clearance (Clr) (mL/min) | 197 (average) | Not specified |

| Urinary Excretion (% of dose) | 9.3 (average) | Not specified |

Data sourced from a study comparing healthy elderly subjects to historical data from healthy young adults. nih.gov

It is important to note that clinical trials for this compound have included a limited number of individuals aged 65 and over. drugs.commedsafe.govt.nzhres.ca While pharmacokinetic studies have not indicated a need for dose adjustment based on age alone, it is often advised that dose selection for elderly patients be approached with caution, taking into account the higher likelihood of decreased hepatic, renal, or cardiac function, as well as the potential for concurrent diseases or other drug therapies. drugs.commedcentral.com

Preclinical Efficacy and Safety Research

Utilization of Animal Models for Migraine Pathophysiology Research

Animal models are indispensable tools for investigating the underlying mechanisms of migraine and the pharmacological effects of potential treatments like rizatriptan. conductscience.com These models aim to replicate key aspects of the condition, such as the activation of the trigeminovascular system and the subsequent inflammatory and vasodilatory responses. conductscience.commdpi.com

Studies on Inhibition of Neurogenic Dural Vasodilation

Neurogenic dural vasodilation, the widening of blood vessels in the dura mater mediated by nerve impulses, is considered a key event in the generation of migraine pain. nih.govmedex.com.bd this compound has been shown to effectively inhibit this process. nih.govmedex.com.bddrugbank.com

In anesthetized rats, this compound demonstrated a dose-dependent inhibition of dural vasodilation induced by electrical stimulation. sci-hub.ruptgcn.com Further studies in anesthetized guinea pigs also revealed that this compound blocks neurogenic dural vasodilation. bps.ac.ukscispace.com This effect is believed to be mediated by the activation of presynaptic 5-HT1D receptors on trigeminal sensory nerves, which in turn inhibits the release of the potent vasodilator, calcitonin gene-related peptide (CGRP). ptgcn.combps.ac.uk Notably, this compound did not reverse dural dilation caused by the direct application of CGRP, supporting its presynaptic site of action. bps.ac.uk The inhibition of neurogenic dural vasodilation by this compound is a shared characteristic among the triptan class of drugs. sci-hub.ru

Table 1: Effect of this compound on Neurogenic Dural Vasodilation in Animal Models

| Animal Model | Method of Induction | Effect of this compound | Putative Mechanism | Reference |

| Anesthetized Rat | Electrical stimulation of dura mater | Dose-dependent inhibition | Inhibition of CGRP release via 5-HT1D receptors | sci-hub.ruptgcn.com |

| Anesthetized Guinea Pig | Electrical stimulation of dura mater | Blockade of vasodilation | Presynaptic 5-HT1D receptor activation on trigeminal nerves | bps.ac.ukscispace.com |

Research on Reduction of Plasma Protein Extravasation

Plasma protein extravasation, the leakage of plasma proteins from blood vessels into the surrounding tissue, is another critical component of neurogenic inflammation in migraine. karger.com this compound has demonstrated significant inhibitory effects on this process. nih.govmedex.com.bddrugbank.com

In studies involving electrical stimulation of the trigeminal ganglion in anesthetized rats, this compound was found to significantly inhibit dural plasma protein extravasation. ptgcn.comkarger.com This action is also attributed to its agonist activity at 5-HT1B/1D receptors, leading to a reduction in the release of inflammatory neuropeptides. sci-hub.rukarger.com

Table 2: Effect of this compound on Plasma Protein Extravasation

| Animal Model | Method of Induction | Effect of this compound | Reference |

| Anesthetized Rat | Electrical stimulation of the trigeminal ganglion | Significant inhibition | ptgcn.comkarger.com |

Investigations into Trigeminal Nerve Stimulation Models

Direct stimulation of the trigeminal nerve or its ganglia provides a robust model for studying the central and peripheral pathways of migraine pain. conductscience.commdpi.com These models have been instrumental in demonstrating the central antinociceptive effects of this compound. nih.gov

In anesthetized rats, electrical stimulation of the dura mater evokes action potentials in the trigeminal nucleus caudalis, a key relay center for headache pain in the brainstem. nih.gov Systemic administration of this compound was shown to dose-dependently inhibit these nociceptive dural responses by up to 63%. nih.gov This finding suggests that in addition to its peripheral effects on blood vessels, this compound also has a central pain-relieving action within the central nervous system. sci-hub.runih.gov

Cardiovascular Safety Assessments in Preclinical Modalities

A crucial aspect of the preclinical evaluation of any triptan is the assessment of its potential cardiovascular effects, given their vasoconstrictive properties.

In Vitro Vasoconstriction Studies on Isolated Human Arteries

To understand the direct effect of this compound on blood vessels, in vitro studies on isolated human arteries have been conducted. These studies have consistently shown that this compound is a potent constrictor of cranial arteries, which are believed to dilate during a migraine attack. nih.gov

In isolated human middle meningeal arteries, this compound produced vasoconstriction with an EC50 (the concentration required to produce 50% of the maximum effect) of 90 nM. nih.govcaymanchem.com This concentration is comparable to the plasma levels achieved with therapeutic doses. nih.gov The vasoconstrictor action of this compound in these cranial vessels is primarily mediated by 5-HT1B receptors. nih.govsci-hub.ru

Importantly, while this compound effectively constricts cranial arteries, it exhibits significantly less potency and efficacy on human coronary arteries. sandoz.comhres.caahajournals.org In vitro studies have shown that this compound acts as a partial agonist on human coronary arteries, meaning it produces a much weaker contractile response compared to a full agonist like serotonin (B10506). karger.comsandoz.com One study reported an EC50 of 1.0 micromolar for this compound in human isolated coronary arteries, with a maximum response that was 5.6-fold lower than its effect on cerebral arteries. hres.ca

Table 3: In Vitro Vasoconstrictor Effects of this compound on Human Arteries

| Artery Type | EC50 | Maximum Response (Compared to Cerebral Arteries) | Primary Receptor Involved | Reference |

| Middle Meningeal Artery | 90 nM | - | 5-HT1B | nih.govsci-hub.rucaymanchem.com |

| Coronary Artery | 1.0 µM | 5.6-fold lower | - | hres.ca |

In Vivo Cardiovascular Hemodynamic Effects in Animal Species (e.g., blood pressure, heart rate)

In vivo studies in various animal species have been conducted to assess the systemic cardiovascular effects of this compound.

In conscious dogs, this compound was largely devoid of cardiovascular effects at therapeutic-equivalent doses. However, at higher doses, it produced increases in blood pressure and heart rate. In anesthetized dogs, this compound caused a modest 12% increase in mean arterial blood pressure and a 16% decrease in heart rate. In ferrets, this compound caused vasoconstriction in the carotid artery. Studies in conscious dogs comparing frovatriptan (B193164) and sumatriptan (B127528) showed that both drugs caused transient increases in heart rate and mean arterial pressure. nih.gov While specific comparative data for this compound was not the focus of this particular study, it highlights the class effects of triptans on cardiovascular hemodynamics. nih.gov In healthy human subjects receiving maximal doses of this compound, only slight increases in blood pressure (approximately 2-3 mmHg) were observed. drugs.com

Table 4: In Vivo Cardiovascular Hemodynamic Effects of this compound in Animals

| Animal Species | Condition | Dose | Effects on Blood Pressure | Effects on Heart Rate | Reference |

| Conscious Dog | - | 1.0 mg/kg P.O. | No significant effect | No significant effect | |

| Conscious Dog | - | 5 mg/kg P.O. | Increase (~40 mmHg) | Increase (~80 beats/min) | |

| Anesthetized Dog | - | - | 12% increase (mean arterial) | 16% decrease | |

| Ferret | - | 20 μg/kg I.V. (ED50) | Carotid vasoconstriction | - |

Evaluation of Central Nervous System Effects Beyond Migraine

Research on Regional Cerebral Blood Flow

Preclinical and clinical research has investigated the effects of this compound on cerebral blood flow to understand its vascular activity within the central nervous system. In animal models, this compound has been shown to induce vasoconstriction of blood vessels, leading to a reduction in cerebral blood flow. One study in rabbits demonstrated that this compound administration resulted in vasoconstriction and a noticeable decrease in cerebral blood flow, which is consistent with its proposed mechanism for migraine relief. researchgate.net This vasoconstrictor action is primarily mediated through the 5-HT1B receptors. nih.gov

However, studies in healthy human subjects have shown a more nuanced effect. A high oral dose of 40 mg of this compound was found to not significantly alter regional cerebral blood flow or the blood velocity in the middle cerebral artery. medsafe.govt.nzresearchgate.netnps.org.au Another study in healthy volunteers reported that this compound did cause a significant reduction in cerebral blood flow and the arterial-to-capillary blood volume, which aligns with its vasoconstrictor properties in large cerebral arteries. nih.gov Notably, this study also observed a recovery pattern that suggested no alteration of the autoregulatory response in smaller arteries. nih.gov

Furthermore, research on patients during a migraine attack has provided additional insights. A study involving patients with migraine without aura found that this compound did not cause significant changes in the mean flow velocity of the middle cerebral arteries when compared to pre-treatment values or the pain-free state. drugbank.com These findings suggest that the therapeutic action of this compound in migraine is not primarily associated with major changes in intracranial cerebral hemodynamics, which may support its cerebrovascular safety profile. drugbank.com

| Study Population | This compound Administration | Key Findings on Cerebral Blood Flow | Reference |

|---|---|---|---|

| Rabbits | Preclinical model | Caused vasoconstriction and reduced cerebral blood flow. | researchgate.net |

| Healthy Male Subjects | 40 mg oral dose | Did not alter regional cerebral blood flow or middle cerebral artery blood velocity. | medsafe.govt.nzresearchgate.netnps.org.au |

| Healthy Volunteers | Not specified | Significantly reduced cerebral blood flow and arterial-to-capillary blood volume in large cerebral arteries with no alteration of small artery autoregulation. | nih.gov |

| Migraine Patients (without aura) | 10 mg oral dose during attack | No significant changes in middle cerebral artery mean flow velocity compared to pre-treatment or pain-free periods. | drugbank.com |

Investigation of Sedative Effects

The investigation into the sedative effects of this compound in a preclinical context is not as extensively documented as its vascular effects. Somnolence is a recognized side effect in clinical use, suggesting a potential central nervous system depressant action. nih.gov In clinical trials, dizziness and somnolence were among the most frequently reported adverse events associated with this compound use. medsafe.govt.nz

Direct preclinical studies designed to specifically quantify sedative effects, such as through locomotor activity or sleep-wake cycle analysis in animal models, are not widely available in the reviewed literature. However, some preclinical research provides indirect observations. For instance, in a study establishing a medication overuse headache model in mice, "freezing time" was a behavioral parameter that was monitored. nih.gov While not a direct measure of sedation, an increase in freezing behavior could be interpreted as a reduction in normal activity.

Another study in children and adolescents noted that sleeping during a migraine attack is common, and the study design accounted for sleep as a post-dose outcome. helsinki.fi While this is a clinical observation, it underscores the association between migraine, its treatment, and sleep or drowsiness. The product information for this compound also acknowledges that migraine itself or the treatment can cause somnolence in some patients. nih.gov

| Study Context | Population | Observations Related to Sedative Effects | Reference |

|---|---|---|---|

| Clinical Trials | Adult Patients | Somnolence and dizziness were the most common medicine-related adverse effects. | medsafe.govt.nz |

| Product Information | Patients | Acknowledges that migraine or treatment with this compound may cause somnolence. | nih.gov |

| Medication Overuse Headache Model | Mice | "Freezing time" was a collected behavioral parameter, suggesting a potential for altered activity levels. | nih.gov |

| Clinical Study in Children/Adolescents | Children and Adolescents | Sleeping during a migraine attack is a common occurrence and was a measured outcome. | helsinki.fi |

Clinical Research on Rizatriptan Efficacy

Methodological Approaches in Clinical Trials

The evaluation of rizatriptan's efficacy has relied on several well-defined study designs and measurement techniques.

Randomized, double-blind, placebo-controlled (RDBPC) trials represent the gold standard for evaluating the efficacy of new treatments, including this compound. In these studies, participants are randomly assigned to receive either this compound, a placebo, or sometimes an active comparator, ensuring that treatment groups are comparable at baseline dovepress.comnih.govbmj.comnih.gov. The double-blind nature ensures that neither the patients nor the researchers involved in the study know which treatment is being administered, thereby minimizing bias in outcome assessment dovepress.comnih.govbmj.comnih.govsymbravohcp.comneurology.orgmedcentral.comtandfonline.comresearchgate.netsbcefaleia.com.brkarger.com.

For this compound, multiple RDBPC trials have been conducted to demonstrate its efficacy and tolerability in the acute treatment of migraine dovepress.commedcentral.com. These trials typically enroll adult patients diagnosed with migraine according to the International Headache Society (IHS) criteria, often requiring patients to treat a single migraine attack of moderate to severe intensity nih.govnih.govmedcentral.com. Some studies have also investigated this compound's efficacy when administered early in a migraine attack while pain is still mild researchgate.net. Meta-analyses of these trials have consistently shown this compound to be significantly more effective than placebo across various efficacy measures dovepress.comnih.govtandfonline.com.

Crossover study designs are frequently employed in migraine research, particularly when comparing different acute treatments or assessing within-patient consistency of response across multiple attacks dovepress.comnih.govcochranelibrary.comdovepress.comnih.gov. In a crossover design, each participant receives all treatments under investigation in a sequential manner, with washout periods between treatments to prevent carryover effects nih.govnih.govkarger.com. This design allows for within-patient comparisons, where each patient serves as their own control, which can increase statistical power and reduce variability .

This compound trials have utilized crossover designs to compare its efficacy against other triptans, such as sumatriptan (B127528) and frovatriptan (B193164), or traditional migraine therapies like ergotamine/caffeine (B1668208) dovepress.comdovepress.comnih.govkarger.com. For instance, a double-blind, crossover outpatient study compared this compound 10 mg to ergotamine/caffeine in patients treating four separate migraine attacks, assessing outcomes like headache relief and productivity loss nih.govkarger.com. Another study used a crossover design to compare patient preference for this compound versus other triptans dovepress.comdovepress.com.

Open-label extension studies typically follow initial RDBPC trials, allowing participants to continue receiving the active study medication for an extended period, often up to several months or a year dovepress.comsymbravohcp.comnih.govnih.govfda.gov. The primary purpose of these studies is to gather long-term efficacy and safety data, as well as to assess patient satisfaction and preference in a more real-world setting dovepress.comdovepress.comresearchgate.net. While not blinded, they provide valuable insights into the sustained effectiveness of the treatment over multiple migraine attacks nih.gov.

For this compound, open-label extension studies have provided evidence of its sustained efficacy over time. For example, studies of up to one year's duration have suggested that this compound remains effective throughout subsequent migraine attacks medcentral.comnih.gov. These studies have also explored patient preference and satisfaction with this compound compared to other treatments or usual care dovepress.comdovepress.comresearchgate.net.

Clinical trials for this compound employ a range of primary and secondary efficacy endpoints to comprehensively assess treatment success nih.govicer.orgihs-headache.org. These endpoints are crucial for quantifying the drug's impact on migraine symptoms and patient function.

Primary Endpoints often include:

Pain-free status at 2 hours: Defined as a reduction in headache pain severity from moderate or severe at baseline to no headache pain at 2 hours post-dose, without the use of rescue medication nih.govbmj.comnih.govsymbravohcp.comresearchgate.neticer.orgihs-headache.org.

Headache relief at 2 hours: Defined as a reduction in migraine pain intensity from moderate or severe to mild or none at 2 hours post-dose, without the use of rescue medication nih.govnih.govsymbravohcp.comkarger.comkarger.comicer.orgihs-headache.orgnih.gov.

Secondary Endpoints typically include:

Sustained pain-free status: Pain-free at 2 hours, with no use of rescue medication or recurrence of moderate to severe headache within 24 hours nih.govbmj.comnih.govresearchgate.net.

Sustained pain relief: Headache relief at 2 hours, sustained for 24 hours, with no use of rescue medication or a second dose of study medication nih.govnih.gov.

Freedom from most bothersome symptom (MBS) at 2 hours: Refers to the complete absence of a pre-identified most bothersome associated symptom (e.g., nausea, photophobia, or phonophobia) at 2 hours post-dose symbravohcp.comicer.org.

Relief of associated symptoms: Assessment of the resolution of nausea, photophobia (sensitivity to light), and phonophobia (sensitivity to sound) at specific time points (e.g., 2 hours) nih.govmedcentral.comkarger.comkarger.comicer.orgihs-headache.orgnih.gov.

Functional improvement/disability: Measured by the patient's ability to resume normal activities or a reduction in functional disability at 2 hours post-dose nih.govmedcentral.comkarger.comkarger.comicer.orgnih.gov.

Use of rescue medication: The proportion of patients requiring additional medication after the initial dose nih.govsymbravohcp.comicer.org.

Headache recurrence: The return of moderate or severe headache after an initial response (pain-free or pain relief) within a specified timeframe, typically 24 or 48 hours nih.govnih.govsbcefaleia.com.brnih.govihs-headache.org.

Headache intensity is commonly measured on a four-point scale (0 = no headache, 1 = mild, 2 = moderate, 3 = severe) at baseline and at predefined intervals post-dosing sbcefaleia.com.brihs-headache.orgnih.gov.

Within-patient consistency of response refers to the ability of a treatment to consistently provide effective relief across multiple migraine attacks in the same individual dovepress.comtandfonline.comnih.govnih.govunipd.it. This is a critical measure as migraine is a recurrent disorder, and patients benefit from a treatment that works reliably for each attack.

Studies assessing this compound's within-patient consistency typically involve patients treating several migraine attacks over a defined period dovepress.comnih.gov. A post-hoc analysis of a randomized, double-blind, placebo-controlled trial found that among evaluable patients who treated three migraine attacks with this compound 10 mg, 86% achieved pain relief (reduction of pain to mild or none) in at least two of those three attacks nih.gov. For those treating all four attacks with this compound, 73% had pain relief in at least three of four attacks dovepress.com. This consistency extended to other measures, with 48% of patients being pain-free, 84% having no nausea, 65% having no photophobia, 72% having no phonophobia, and 55% having no functional disability at 2 hours after dosing in at least two of three attacks nih.gov. This compound has been noted for its more consistent efficacy across multiple attacks compared to some other triptans tandfonline.comnih.gov.

Measurement and Analysis of Primary and Secondary Efficacy Endpoints (e.g., headache relief, pain-free status, functional improvement, associated symptoms)

Efficacy Outcomes in Adult Patient Populations

This compound has demonstrated significant efficacy in the acute treatment of migraine in adult patient populations across numerous clinical trials. Pooled data from multiple randomized, placebo-controlled, double-blind Phase III clinical trials have provided comprehensive insights into its effectiveness nih.govtandfonline.com.

Key Efficacy Outcomes at 2 Hours Post-Dose

A meta-analysis of seven Phase III clinical trials involving a large number of patients (this compound 10 mg: n=2068; placebo: n=1260) showed that this compound 10 mg was significantly more effective than placebo for various endpoints at 2 hours post-dose nih.gov.

| Efficacy Endpoint (2 Hours) | This compound 10 mg (%) | Placebo (%) |

| Pain Relief | 71 | 38 |

| Pain-Free | 44.8 - 49 | 20.7 - 24.3 |

| No Nausea | 82.7 | 56.2 |

| No Photophobia | 71.4 | N/A |

| No Phonophobia | 71.4 | N/A |

| Normal Function | 39.3 | 22.6 |

| Freedom from all associated symptoms | 41.1 | 17.3 |

Note: Percentages for Pain-Free and associated symptoms may vary slightly across individual studies or meta-analyses, reflecting different patient populations or specific study designs nih.govkarger.comkarger.com. "N/A" indicates data not explicitly provided in the cited snippet for placebo for that specific associated symptom.

In studies where this compound 10 mg was compared to placebo for the treatment of migraine of mild intensity (treated within 1 hour of onset), pain freedom at 2 hours was reported by 57.3% to 58.9% of patients on this compound, compared to 31.1% on placebo (P < 0.001) researchgate.net.

Sustained Efficacy Outcomes

This compound also demonstrates sustained efficacy over longer periods. For instance, sustained pain relief at 24 hours was achieved by 37% to 38% of patients treated with this compound 10 mg, compared to 18% to 32% for placebo or this compound 5 mg, respectively nih.govnih.gov. Sustained pain freedom at 24 hours was reported by 42.6% to 48.0% of patients on this compound 10 mg when treating mild pain early, versus 23.2% to 24.6% on placebo researchgate.net.

Comparative Efficacy

In head-to-head comparisons, this compound has shown favorable efficacy profiles against other acute migraine treatments. For pain freedom at 2 hours, a network meta-analysis indicated that this compound was among the most effective triptans, following eletriptan (B1671169), and superior to sumatriptan and zolmitriptan (B1197) in some comparisons bmj.comemjreviews.com. For example, in a crossover study, 49% of patients were pain-free 2 hours after this compound 10 mg, compared to 24.3% with ergotamine/caffeine karger.com. This compound also provided earlier headache relief than naratriptan (B1676958), acting as early as 30 minutes, and more patients were pain-free at 2 hours (44.8% vs. 20.7%) karger.com.

Impact on Functional Disability

Beyond pain relief, this compound has been shown to improve functional ability. In a crossover study, patients receiving this compound compared with placebo reported fewer hours of paid work missed due to absenteeism (0.7 fewer hours) and less productive time lost on the job (0.4 fewer hours) per migraine attack nih.gov.

Rates of Headache Relief and Pain-Free Response

This compound has demonstrated significant efficacy in achieving headache relief and pain-free status in migraine patients. A meta-analysis of seven randomized, placebo-controlled, double-blind phase III clinical trials showed that this compound 10 mg was significantly more effective than placebo for pain relief at 2 hours (71% vs. 38%, P < 0.001). nih.gov For complete pain elimination, this compound 10 mg also showed superiority over placebo. nih.gov

In a study comparing this compound to ergotamine/caffeine, 75.9% of patients on this compound achieved headache relief at 2 hours, compared to 47.3% for ergotamine/caffeine (p ≤ 0.001). karger.com Furthermore, 49% of patients treated with this compound were pain-free at 2 hours, versus 24.3% with ergotamine/caffeine (p ≤ 0.001). karger.com this compound demonstrated superiority within 30 minutes for headache relief and within 1 hour for pain-free status. karger.com

In a study involving patients taking topiramate (B1683207) for migraine prophylaxis, this compound showed significantly greater 2-hour pain relief (55.0% vs 17.4% for placebo, P < 0.001) and 2-hour pain freedom (36.0% vs 6.5% for placebo, P < 0.001). nih.gov Even in patients who were non-responders to sumatriptan, this compound 10 mg orally disintegrating tablet (ODT) was superior to placebo, providing 51% pain relief at 2 hours compared to 20% for placebo (p < 0.001), and 22% pain freedom compared to 12% for placebo (p = 0.013). nih.gov

Table 1: Headache Relief and Pain-Free Rates at 2 Hours (this compound vs. Placebo)

| Outcome (at 2 hours) | This compound 10 mg (%) | Placebo (%) | P-value | Source |

| Pain Relief | 71 | 38 | < 0.001 | nih.gov |

| Pain-Free | 49 | 24.3 | < 0.001 | karger.com |

| Pain Relief (in sumatriptan non-responders) | 51 | 20 | < 0.001 | nih.gov |

| Pain Freedom (in sumatriptan non-responders) | 22 | 12 | 0.013 | nih.gov |

Analysis of Sustained Pain Relief and Headache Recurrence Rates

Sustained pain relief is a crucial measure of migraine treatment efficacy. In a meta-analysis, 37% of patients on this compound 10 mg had sustained pain relief over 24 hours, compared to 18% for placebo (P < 0.001). nih.gov Similarly, 38% of patients on this compound 10 mg achieved sustained pain relief over 24 hours compared to 32% for this compound 5 mg (P = 0.001). nih.gov In a study of patients taking topiramate, this compound led to sustained pain relief from 2-24 hours in 32.6% of patients, versus 11.1% for placebo (P < 0.001). nih.gov

Headache recurrence rates for this compound 5 mg and 10 mg are reported to be 44% and 47%, respectively. reliasmedia.com In a comparative trial, the recurrence of headache was found to be 41% for both this compound 10 mg and sumatriptan 100 mg. reliasmedia.com Another study reported recurrence rates of 31.4% with this compound compared to 15.3% with ergotamine/caffeine. karger.comnih.gov A review of triptan efficacy data indicated that mean headache recurrence rates ranged from 17% for frovatriptan to 40% for this compound. nih.gov

Table 2: Sustained Pain Relief and Headache Recurrence Rates

| Outcome | This compound 10 mg (%) | Placebo (%) | Other Comparators (%) | Source |

| Sustained Pain Relief (24h) | 37 | 18 | nih.gov | |

| Sustained Pain Relief (2-24h, with topiramate) | 32.6 | 11.1 | nih.gov | |

| Headache Recurrence | 30-47 | - | Sumatriptan 100 mg: 41 reliasmedia.com | reliasmedia.comaafp.orgscielo.br |

| Headache Recurrence (vs. Ergotamine/Caffeine) | 31.4 | - | Ergotamine/Caffeine: 15.3 | karger.comnih.gov |

Improvement in Associated Migraine Symptoms (e.g., nausea, photophobia, phonophobia)

This compound has been shown to effectively alleviate associated migraine symptoms. A meta-analysis demonstrated that this compound 10 mg was significantly more effective than placebo at 2 hours for the elimination of nausea, photophobia, and phonophobia (p < 0.001 for all comparisons). nih.gov

In a crossover study, this compound was superior to ergotamine/caffeine in the proportions of patients with no nausea, vomiting, phonophobia, or photophobia at 2 hours after drug intake (p ≤ 0.001). karger.comnih.gov Specifically, at 2 hours, 82.7% of patients after this compound had no nausea, compared to 56.2% after ergotamine/caffeine (p ≤ 0.001). karger.com The proportions of patients with no photophobia or phonophobia were also superior after this compound treatment from 1 hour onwards. karger.com

Normalization of Functional Ability During Migraine Attacks

This compound contributes to the normalization of functional ability during migraine attacks. A meta-analysis of randomized controlled trials found that this compound 10 mg was significantly more effective than placebo at 2 hours for improving functional disability (p < 0.001). nih.gov

In a study comparing this compound to ergotamine/caffeine, this compound was superior in the proportion of patients who achieved normal function 2 hours after drug intake (p ≤ 0.001). karger.comnih.gov Furthermore, in a study of patients with functional disability at the start of a migraine attack, more patients reported a return to normal function 2 hours after treatment with this compound 10 mg (48%) compared to their usual non-triptan therapy (19%, p < 0.001). nih.gov

Patient Satisfaction and Preference Studies

Patient satisfaction and preference studies indicate a favorable perception of this compound. This compound is associated with a higher degree of patient satisfaction than other migraine-specific agents, with rapid pain relief, ease of use (wafer formulation), and tolerability being important reasons for patient preference. nih.gov

In a crossover study, 69.8% of patients reported being (completely, very, or somewhat) satisfied 2 hours after treatment with this compound, compared to 38.6% after ergotamine/caffeine (p ≤ 0.001). karger.comnih.gov More than twice as many patients preferred this compound to ergotamine/caffeine (69.9% vs. 30.1%, p ≤ 0.001), with faster headache relief being the most cited reason for preference (67.3% for this compound vs. 54.2% for ergotamine/caffeine). karger.com

Similarly, in a study comparing this compound 10-mg wafers to sumatriptan 50-mg tablets, almost twice as many patients preferred this compound (64.3% vs. 35.7%, p ≤ 0.001). karger.com Faster relief of headache pain was the most important reason for this preference, cited by 46.9% of patients preferring this compound. karger.com At 2 hours, 73.3% of patients were satisfied with this compound, while 59.0% were satisfied with sumatriptan (p ≤ 0.001). karger.com

Comparative Efficacy Research with Other Triptans

Direct Comparisons with Sumatriptan (e.g., efficacy rates, onset of action)

This compound has been directly compared with sumatriptan in multiple clinical trials, often demonstrating superior or comparable efficacy with a faster onset of action.

Onset of Action: this compound tablets generally work within 30 minutes, while sumatriptan tablets typically take 30 to 60 minutes to take effect. cloudpharmacy.co.uk this compound has a faster time to maximum plasma concentration (1 hour) and greater bioavailability (45%) compared to sumatriptan (2-2.5 hours and 15%, respectively), which contributes to its faster onset of action. nih.govclickpharmacy.co.uk this compound 10 mg has shown a more rapid onset of action than sumatriptan 50 mg (p<0.05) and 100 mg (p=0.075). researchgate.net